molecular formula C20H17N9 B610013 Tyk2-IN-8 CAS No. 2127109-84-4

Tyk2-IN-8

Numéro de catalogue B610013
Numéro CAS: 2127109-84-4
Poids moléculaire: 383.419
Clé InChI: XPLZTJWZDBFWDE-OYOVHJISSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tyk2-IN-8 is a selective Tyk-2 inhibitor with an IC50 of 5.7 nM for TYK2-JH2 . It inhibits JAK1-JH1 with an IC50 of 3.0 nM . Tyk2-IN-8 can be used for the research of autoimmune disease .


Synthesis Analysis

The synthesis of Tyk2-IN-8 involves complex biochemical processes. The receptor tyrosine kinase lacks kinase activity but due to the presence of a binding site in the intracellular domain, JAK shows phosphorylation of tyrosine residues of many target proteins which produces phosphorescence thus creating a passage for the signal translocation from the extracellular to the intracellular domain .


Chemical Reactions Analysis

All the synthesized compounds were subjected to enzyme inhibition assay against all four jak to analysis their inhibitory potency and results revealed that compound 302 showed highest potency against JAK1, JAK2, JAK3 and TYK2 with IC 50 values of 50 nM,58 nM, 59 nM, 50 nM, respectively .

Applications De Recherche Scientifique

  • Therapeutic Applications in Autoimmune and Inflammatory Diseases : Tyk2, by regulating IFNα, IL12, and IL23 signaling pathways, has been identified as a potential target for the treatment of diseases such as psoriasis, systemic lupus erythematosus (SLE), inflammatory bowel disease (IBD), rheumatoid arthritis (RA), cancer, and diabetes. Selective inhibition of Tyk2 can provide pharmacological benefits while minimizing potential side effects associated with other Jak family subtypes (He et al., 2019).

  • Clinical Development of Tyk2 Inhibitors : The development of selective small molecule Tyk2 inhibitors has increased in recent years. Deucravacitinib, an allosteric Tyk2 inhibitor, has shown positive phase 3 data for the treatment of plaque psoriasis. This development has spurred interest in targeting Tyk2 with selective inhibitors, with several new molecules entering phase 1 trials (Gonzalez Lopez de Turiso & Guckian, 2022).

  • Role in Immune Deficiencies and Allergic Diseases : A study identified a homozygous Tyk2 mutation in a patient with hyper-IgE syndrome, highlighting the role of Tyk2 in various cytokine signaling pathways, including type I interferon (IFN), interleukin (IL)-6, IL-10, IL-12, and IL-23. This study underscores the importance of Tyk2 in innate and acquired immunity (Minegishi et al., 2006).

  • Impact on Genetic Variants and Disease Susceptibility : Research on common Tyk2 variants has shown their influence on splicing of exon 8, essential for Tyk2 binding to cognate receptors. These findings suggest that these Tyk2 variants have potential impacts in autoimmune diseases (Li et al., 2019).

  • Discovery of Tyk2 Inhibitors for Autoimmune Diseases : The discovery of ATP-competitive Tyk2 inhibitors like PF-06826647 through computational and structurally-enabled design has opened avenues for treating autoimmune diseases. Balancing Tyk2 potency and selectivity over off-target JAK2 is crucial for these inhibitors (Gerstenberger et al., 2020).

  • Tyk2 in Tumor Surveillance and Oncogenesis : Research suggests that Tyk2 plays a role in tumor surveillance and could act as an oncogene. Tyk2-deficient mice are prone to developing tumors due to impaired cytotoxic CD8+ T-cell antitumor responses, indicating its potential in cancer treatment (Übel et al., 2013).

Orientations Futures

Tyk2-IN-8 and other Tyk2 inhibitors have a promising future in the treatment of various diseases. In September 2022, deucravacitinib became the first Tyk2 inhibitor approved for the treatment of moderate-to-severe psoriasis . A bright future can be expected for Tyk2 inhibitors, with newer drugs and more indications to come .

Propriétés

IUPAC Name

3-(cyanomethyl)-3-[4-[6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl]pyrazol-1-yl]cyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N9/c1-27-11-15(9-24-27)17-13-28-18(2-5-23-28)19(26-17)16-10-25-29(12-16)20(3-4-21)6-14(7-20)8-22/h2,5,9-14H,3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLZTJWZDBFWDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN3C(=CC=N3)C(=N2)C4=CN(N=C4)C5(CC(C5)C#N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ropsacitinib

CAS RN

2127109-84-4
Record name Ropsacitinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2127109844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ROPSACITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY5SOV7O0Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
3
Citations
DC Borcherding, K He, NV Amin, AC Hirbe - Cancers, 2021 - mdpi.com
Simple Summary Cancer deaths are predominantly due to metastases rather than the primary tumors, and thus there is an urgent need for the discovery of more effective drug therapies …
Number of citations: 15 www.mdpi.com
Y Zhou, X Li, R Shen, X Wang, F Zhang, S Liu… - Frontiers in …, 2022 - frontiersin.org
… The traditionally designed TYK2 kinase inhibitors which target the catalytic ATP binding sites (catalytic JH1 kinase domain), Ropsacitinib (PF647, TYK2-IN-8, a TYK2 kinase inhibitor) (29…
Number of citations: 10 www.frontiersin.org
EJ Pippis, BR Yacyshyn - Inflammatory Bowel Diseases, 2021 - academic.oup.com
Crohn’s disease (CD) and ulcerative colitis (UC) are chronic, immune-mediated diseases of the gastrointestinal (GI) tract. Their etiology is complex and involves immune (eg, cytokines) …
Number of citations: 5 academic.oup.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.